2-(2-Aminothiazol-4-yl)acetic acid hydrochloride

Vue d'ensemble

Description

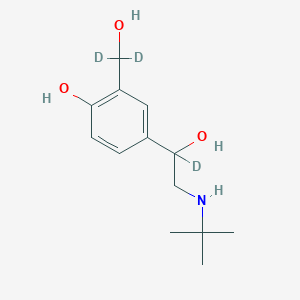

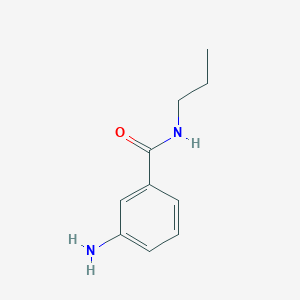

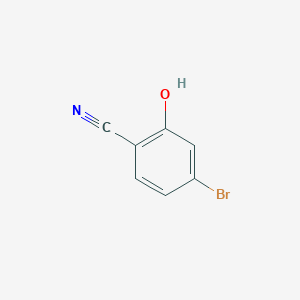

2-(2-Aminothiazol-4-yl)acetic acid hydrochloride, also known as ATAH, is a compound with the molecular formula C5H7ClN2O2S and a molecular weight of 194.64 . It is a solid substance that is typically stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

This compound is an intermediate used in the synthesis of Cefotiam Dihydrochloride . The N-protected 2-aminothiazol-4-ylacetic acid derivatives are readily available by reaction of the corresponding 2-amino ethyl esters with the appropriate acylating agents, generally giving a bis-carbamate of type (5), followed by saponification .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6N2O2S.ClH/c6-5-7-3(2-10-5)1-4(8)9;/h2H,1H2,(H2,6,7)(H,8,9);1H . This indicates that the compound contains carbon, hydrogen, nitrogen, oxygen, sulfur, and chlorine atoms.Physical And Chemical Properties Analysis

2-(2-Aminothiazol-4-yl)acetic acid hydrochloride is a solid substance that is typically stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Pharmaceutical Synthesis

This compound is used as an intermediate in the synthesis of Cefotiam Dihydrochloride , an antibiotic used to treat bacterial infections. It plays a crucial role in the production process, contributing to the effectiveness of the antibiotic .

Electrochemical Sensors

In analytical chemistry, 2-Aminothiazole-4-acetic acid is utilized for preparing modified electrodes. These electrodes are used for the voltammetric determination of copper ions, showcasing its application in developing sensitive and selective sensors .

Polymer Research

The compound is involved in the electrochemical synthesis of novel thiazole-based copolymers. These copolymers have potential applications in various fields, including materials science and engineering .

Biochemical Research

As an organic compound with a unique structure, it serves as a valuable intermediate in biochemical research. Its reactivity and functional groups make it suitable for creating a variety of derivatives for further study .

Drug Development

The compound’s role as an intermediate extends to drug development processes beyond antibiotics. It can be used to synthesize various pharmacologically active molecules that contribute to new drug discoveries .

Chemical Synthesis

In synthetic chemistry, this compound is a building block for creating diverse chemical entities. Its thiazole ring is a common motif in many pharmaceuticals, making it a versatile reagent .

Safety and Hazards

Propriétés

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S.ClH/c6-5-7-3(2-10-5)1-4(8)9;/h2H,1H2,(H2,6,7)(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWJJZKVQOMYKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00515306 | |

| Record name | (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminothiazol-4-yl)acetic acid hydrochloride | |

CAS RN |

66659-20-9 | |

| Record name | (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1282044.png)

![N-[4-(2-oxopropyl)phenyl]acetamide](/img/structure/B1282052.png)

![N-[2-(morpholin-4-yl)ethyl]formamide](/img/structure/B1282053.png)